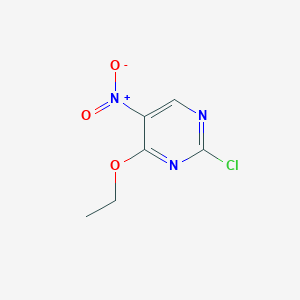
2-Chloro-4-ethoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5-nitropyrimidine is an organic compound with the molecular formula C6H6ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and a nitro group at the fifth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-nitropyrimidine typically involves the nitration of 2-chloro-4-ethoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups replacing the chlorine atom.
Reduction: Formation of 2-chloro-4-ethoxy-5-aminopyrimidine.
Oxidation: Formation of 2-chloro-4-carboxy-5-nitropyrimidine or 2-chloro-4-formyl-5-nitropyrimidine.
Scientific Research Applications
2-Chloro-4-ethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-nitropyrimidine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyrimidine: Lacks the ethoxy group at the fourth position.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the fourth position instead of the ethoxy group.
2-Chloro-4-methoxy-5-nitropyrimidine: Contains a methoxy group instead of an ethoxy group at the fourth position.
Uniqueness
2-Chloro-4-ethoxy-5-nitropyrimidine is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The ethoxy group can participate in various chemical transformations, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.
Properties
Molecular Formula |
C6H6ClN3O3 |
|---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C6H6ClN3O3/c1-2-13-5-4(10(11)12)3-8-6(7)9-5/h3H,2H2,1H3 |
InChI Key |
YRXSJSPWJOOHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
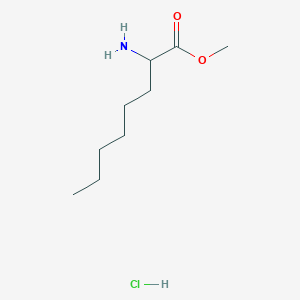

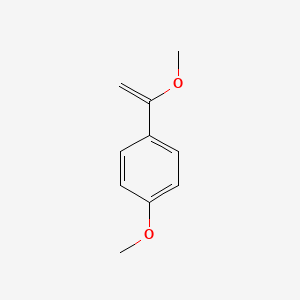
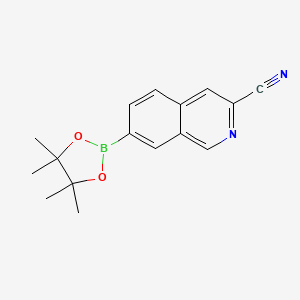
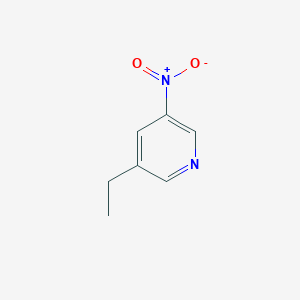
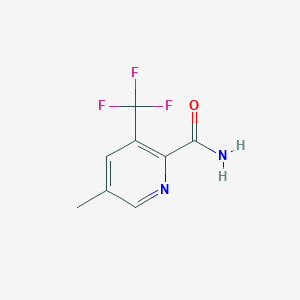

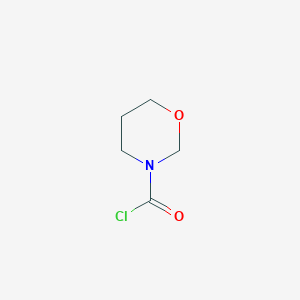
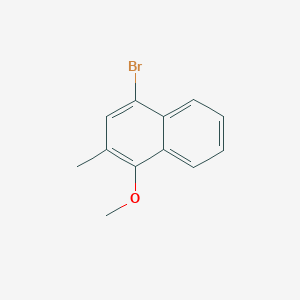
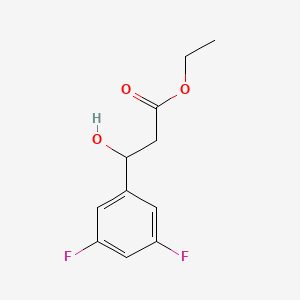
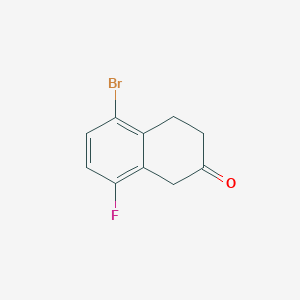

![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
